N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylpyrimidine moiety and a tolyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Phenylpyrimidine Intermediate: The phenylpyrimidine moiety can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic or basic conditions.
Alkylation Reaction: The phenylpyrimidine intermediate is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.
Acetamide Formation: The final step involves the reaction of the alkylated phenylpyrimidine with m-tolylacetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyl)acetamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(phenyl)acetamide: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-6-5-7-17(12-16)13-20(25)22-11-10-18-14-23-21(24-15-18)19-8-3-2-4-9-19/h2-9,12,14-15H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXDFWTVZIUFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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